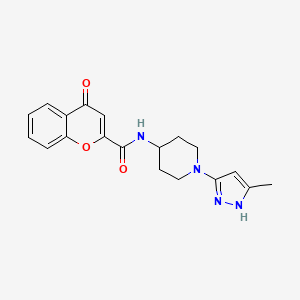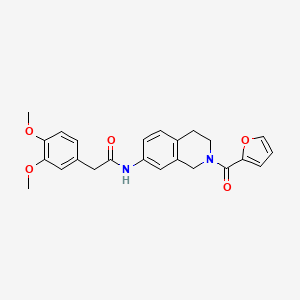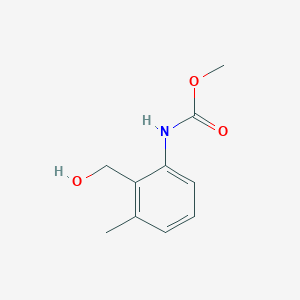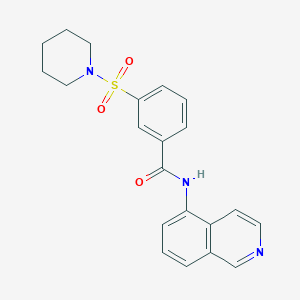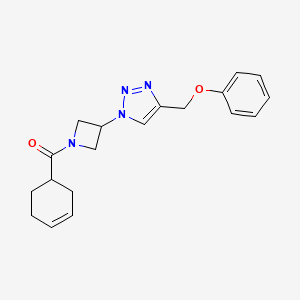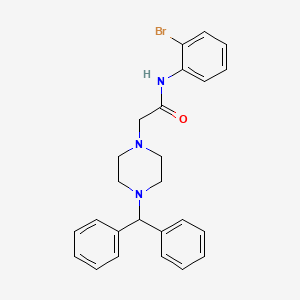
2-(4-(Diphenylmethyl)piperazinyl)-N-(2-bromophenyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(Diphenylmethyl)piperazinyl)-N-(2-bromophenyl)ethanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The diphenylmethyl group and the 2-bromophenyl group are also common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a basic center, while the amide group would introduce polarity. The bromophenyl group would likely add significant weight to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced via a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Polymer Research
Research involving piperazine and related derivatives often focuses on the synthesis of novel polymers. For instance, studies have explored the direct polycondensation of various monomers, including piperazine, to create ordered polymers with potential applications in materials science. These polymers exhibit specific properties that could be useful in engineering and biomedical applications (Yu, Seino, & Ueda, 1999).
Medicinal Chemistry and Drug Design
Derivatives of piperazine and bromophenyl groups are frequently explored in medicinal chemistry for their potential therapeutic properties. For example, compounds containing piperazine moieties have been synthesized and evaluated for their biological activity, including antimicrobial and antifungal properties. Such compounds are crucial in the development of new pharmaceuticals and therapeutic agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Structural Studies and Material Science
The study of spacer conformation in biologically active molecules, including those with piperazine and diphenylmethyl groups, provides insights into their potential interactions with biological targets. Structural and conformational analyses of such compounds contribute to a better understanding of their mechanisms of action and can guide the design of more effective therapeutic agents (Karolak-Wojciechowska et al., 2003).
Environmental Studies
Research on brominated flame retardants, including those related to bromophenyl compounds, has highlighted their presence in environmental samples such as house dust. Understanding the distribution and impact of these compounds is crucial for assessing environmental health risks and developing strategies to mitigate their effects (Stapleton et al., 2008).
Catalysis and Synthetic Applications
Compounds with piperazine structures have been utilized as catalysts in chemical reactions, demonstrating the versatility of these moieties in facilitating diverse synthetic transformations. Their use as Lewis basic catalysts for hydrosilylation reactions, for instance, underscores their importance in organic synthesis and industrial chemistry (Wang, Cheng, Wu, Wei, & Sun, 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O/c26-22-13-7-8-14-23(22)27-24(30)19-28-15-17-29(18-16-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGIHFNFDJZTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2725348.png)
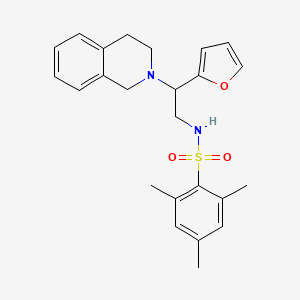
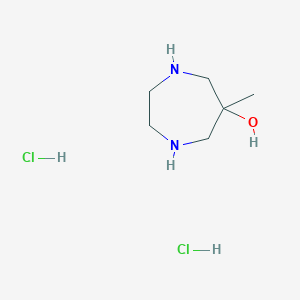
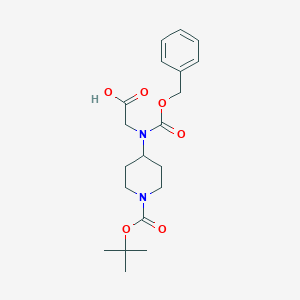
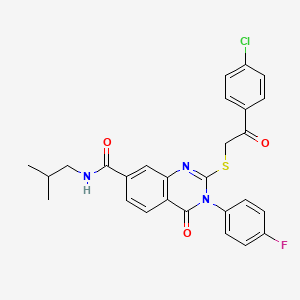

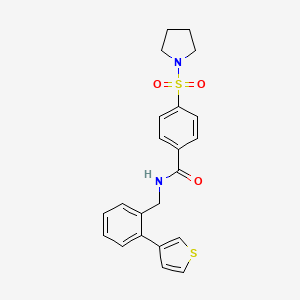
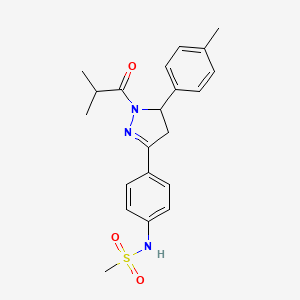
![N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
